Docosa-4,7,10,13,16-pentaenoic acid can be derived from natural sources such as fish oils and certain marine organisms. It is also synthesized through specific biochemical pathways in organisms like Euglena gracilis and can be obtained through chemical synthesis methods in laboratory settings.
This compound falls under the category of polyunsaturated fatty acids (PUFAs) and is specifically classified as an omega-6 fatty acid due to the position of its first double bond relative to the terminal methyl group of the fatty acid chain.
The synthesis of docosa-4,7,10,13,16-pentaenoic acid can be achieved through several methods:
The industrial synthesis often utilizes advanced chromatographic techniques to ensure high purity levels of docosa-4,7,10,13,16-pentaenoic acid. The extraction from fish oils involves separating the oil from fish tissue and then concentrating the fatty acids through distillation or other separation methods.
Docosa-4,7,10,13,16-pentaenoic acid has a molecular formula of . Its structure features a long carbon chain with five cis double bonds:
The compound's unique structure contributes to its biological activity and reactivity compared to other similar fatty acids. The presence of multiple double bonds enhances its fluidity and interaction with cell membranes.
Docosa-4,7,10,13,16-pentaenoic acid participates in various chemical reactions:
The reactivity of docosa-4,7,10,13,16-pentaenoic acid is influenced by its unsaturation level; thus it can serve as a substrate for various enzymatic transformations in biological systems.
The mechanism of action for docosa-4,7,10,13,16-pentaenoic acid primarily involves its incorporation into cell membranes where it influences membrane fluidity and function. It also plays a role in modulating inflammatory responses by serving as a precursor for bioactive lipid mediators.
Research indicates that this fatty acid can impact gene expression related to lipid metabolism and inflammation pathways. Its bioconversion in human cell lines has shown that it can be retro-converted into other important fatty acids like eicosapentaenoic acid and arachidonic acid.
Docosa-4,7,10,13,16-pentaenoic acid is typically a viscous liquid at room temperature with a characteristic oily texture. Its melting point and boiling point are influenced by its long carbon chain and degree of unsaturation.
The compound exhibits properties typical of polyunsaturated fatty acids:
Docosa-4,7,10,13,16-pentaenoic acid has several applications across various fields:
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